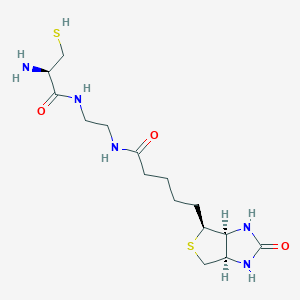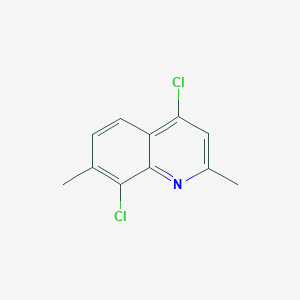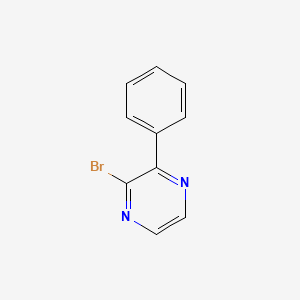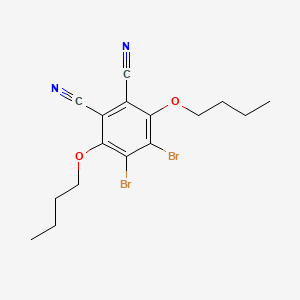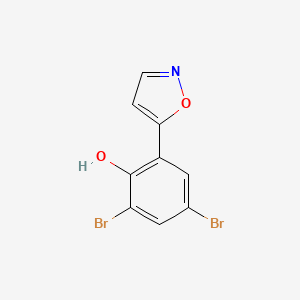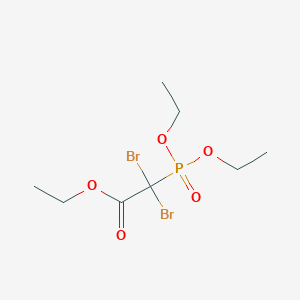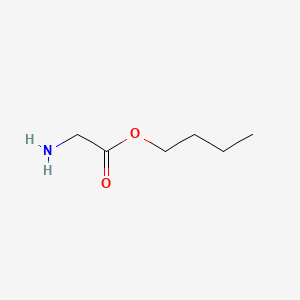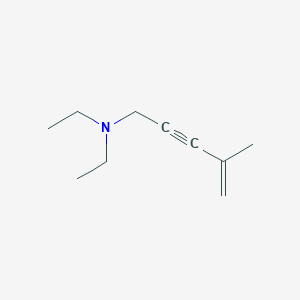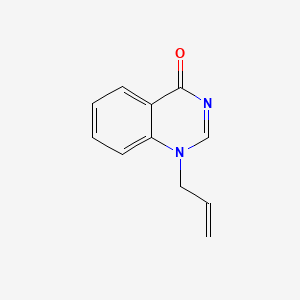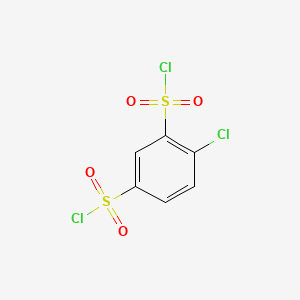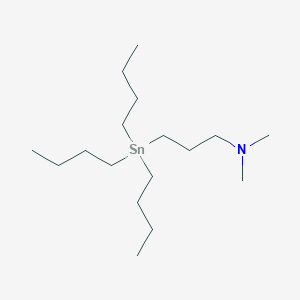
N,N-Dimethyl-3-(tributylstannyl)propan-1-amine
Vue d'ensemble
Description
N,N-Dimethyl-3-(tributylstannyl)propan-1-amine: is an organotin compound that features a stannyl group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(tributylstannyl)propan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with tributyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannylated product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the organotin compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N,N-Dimethyl-3-(tributylstannyl)propan-1-amine can undergo nucleophilic substitution reactions where the stannyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various organotin oxides or hydroxides.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. Conditions typically involve mild temperatures and inert atmospheres.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Coupling Reactions: Palladium catalysts, along with ligands and bases, are used under an inert atmosphere to facilitate the coupling process.
Major Products:
Substitution Reactions: Products include various substituted amines and organotin compounds.
Oxidation Reactions: Products include organotin oxides and hydroxides.
Coupling Reactions: Products are typically biaryl or other coupled organic compounds.
Applications De Recherche Scientifique
N,N-Dimethyl-3-(tributylstannyl)propan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science:
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor in the synthesis of biologically active compounds.
Environmental Chemistry: Studies are conducted to understand its behavior and impact in the environment, particularly its degradation and toxicity.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-(tributylstannyl)propan-1-amine in chemical reactions involves the activation of the stannyl group, which can participate in various nucleophilic and electrophilic processes. The molecular targets and pathways depend on the specific reaction and conditions. In coupling reactions, the stannyl group interacts with palladium catalysts to form intermediate complexes that facilitate the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine
- N,N-Dimethyl-3-(triethylstannyl)propan-1-amine
- N,N-Dimethyl-3-(triphenylstannyl)propan-1-amine
Comparison: N,N-Dimethyl-3-(tributylstannyl)propan-1-amine is unique due to the presence of the tributylstannyl group, which imparts distinct steric and electronic properties. Compared to its trimethyl, triethyl, and triphenyl analogs, the tributyl variant offers different reactivity and selectivity in chemical reactions. The bulkiness of the tributyl group can influence the compound’s behavior in substitution and coupling reactions, making it suitable for specific synthetic applications.
Propriétés
IUPAC Name |
N,N-dimethyl-3-tributylstannylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N.3C4H9.Sn/c1-4-5-6(2)3;3*1-3-4-2;/h1,4-5H2,2-3H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQJGNSRNRSNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315380 | |
| Record name | N,N-Dimethyl-3-(tributylstannyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29346-31-4 | |
| Record name | NSC294240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-3-(tributylstannyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20315380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
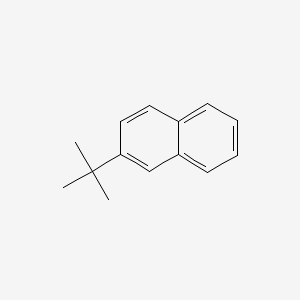
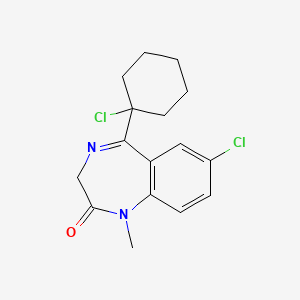
![1-{[2-(Benzyloxy)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3050796.png)
